molecular formula C16H14ClN3O3S B2852433 N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide CAS No. 851979-17-4

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide

Cat. No. B2852433
CAS RN: 851979-17-4
M. Wt: 363.82
InChI Key: JFHJVPVSCGIBOC-UHFFFAOYSA-N
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Description

“N’-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . Benzothiazoles are known for their wide range of biological activities and are part of many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzothiazole ring, a benzohydrazide moiety, and methoxy groups. These functional groups could potentially allow for various types of chemical reactions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the benzothiazole ring, the benzohydrazide moiety, and the methoxy groups. The benzothiazole ring is aromatic and might undergo electrophilic aromatic substitution. The hydrazide could potentially be involved in condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific molecular structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the methoxy groups could influence its solubility .

Scientific Research Applications

Anticancer Activity

One of the prominent areas of research is the synthesis of benzothiazole (BT) derivatives for anticancer applications. BT derivatives, including compounds structurally related to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, have been identified as potent anticancer agents. These compounds have been evaluated against various cancer cell lines, demonstrating significant cytotoxic activities. For example, a study synthesized new benzothiazole acylhydrazones and investigated their anticancer activity through MTT assay, DNA synthesis inhibition, and flow cytometric analysis, revealing their potential as anticancer agents (Osmaniye et al., 2018).

Antimicrobial and Antibacterial Properties

Research into the antibacterial properties of benzothiazole derivatives, including compounds analogous to N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide, has shown promising results. For instance, the synthesis and antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes demonstrated significant activity against various microorganisms, suggesting potential for developing new antibacterial agents (Obasi et al., 2017).

Antifungal Activity

The exploration of benzothiazole derivatives for antifungal applications has also been documented. A study on the synthesis and anticandidal evaluation of new benzothiazole derivatives with hydrazone moiety reported the compounds exhibited varying degrees of activity against several Candida strains, indicating their potential as antifungal agents (Yurttaş et al., 2016).

Material Science Applications

Beyond biomedical applications, benzothiazole derivatives have been investigated for their utility in material science. For example, the development of polybenzoxazine polymers with phenylnitrile functional groups, related in chemical functionality to benzothiazole derivatives, has shown improvements in thermal stability and glass transition temperatures, highlighting the versatility of these compounds in high-performance material applications (Qi et al., 2009).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Benzothiazoles are known to have a wide range of biological activities, including antimicrobial, antifungal, and anticancer activities .

properties

IUPAC Name

N'-(4-chloro-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-22-11-7-6-9(8-12(11)23-2)15(21)19-20-16-18-14-10(17)4-3-5-13(14)24-16/h3-8H,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHJVPVSCGIBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC2=NC3=C(S2)C=CC=C3Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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